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Introduction
The advent of super-resolution microscopy has revolutionized our ability to visualize cellular

structures beyond the diffraction limit of light, offering unprecedented insights into the

nanoscale organization and dynamics of biomolecules. A key challenge in super-resolution

imaging is the precise and efficient labeling of target molecules with bright, photostable

fluorophores. Cy3-PEG2-TCO is a powerful tool that addresses this challenge by combining the

excellent photophysical properties of the Cy3 fluorophore with a highly specific and efficient

bioorthogonal labeling strategy.

This document provides detailed application notes and protocols for the use of Cy3-PEG2-TCO

in super-resolution microscopy, with a focus on Stochastic Optical Reconstruction Microscopy

(STORM). Cy3-PEG2-TCO features a Cy3 dye, a short polyethylene glycol (PEG) linker, and a

trans-cyclooctene (TCO) moiety. The TCO group reacts specifically with a tetrazine-modified

target molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of

"click chemistry" that is rapid, highly selective, and biocompatible.[1] This allows for the precise

labeling of proteins and other biomolecules in fixed and living cells with minimal linkage error, a

critical factor for high-resolution imaging.[2] In STORM, Cy3 often serves as an "activator"

fluorophore, used in conjunction with a "reporter" dye like Alexa Fluor 647 or Cy5, to control the

stochastic photoswitching required for image reconstruction.[3]
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Key Applications
High-density, specific labeling of proteins: By genetically encoding an unnatural amino acid

bearing a tetrazine group, proteins of interest can be specifically labeled with Cy3-PEG2-

TCO for super-resolution imaging. This approach has been successfully used to study the

nanoscale organization of membrane receptors like kainate and NMDA receptors.[4][5]

Multi-color super-resolution imaging: The Cy3-activator and a red-emitting reporter dye pair

can be part of a multi-color imaging scheme, allowing for the simultaneous visualization of

multiple cellular structures.[3]

Live-cell super-resolution imaging: The biocompatibility of the TCO-tetrazine ligation enables

the labeling of proteins in living cells, opening the door to studying dynamic processes at the

nanoscale.[6]

Data Presentation
The performance of fluorophores in STORM is critical for achieving high-quality super-

resolution images. Key parameters include the number of photons detected per switching event

(which influences localization precision), the on-off duty cycle (the fraction of time the

fluorophore is in the fluorescent "on" state), and the number of switching cycles before

photobleaching. While specific data for the Cy3-PEG2-TCO conjugate is not extensively

published, the data for Cy3B, a high-performance variant of Cy3 for STORM, provides a strong

reference.
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Signaling Pathway and Experimental Workflow
Visualizations
To illustrate the application of Cy3-PEG2-TCO, we provide diagrams for the experimental

workflow of labeling and imaging a target protein, and a representative signaling pathway that

can be studied with this technique.
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Cell Preparation & Transfection

Bioorthogonal Labeling

Super-Resolution Imaging (dSTORM)

Plate cells on
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Transfect with plasmid for
tetrazine-UAA incorporation

(e.g., p-Pyl-RS)

Transfect with plasmid for
protein of interest (POI) with

amber codon (TAG)

Add tetrazine-modified
unnatural amino acid (UAA)

to culture medium

Incubate cells to allow
protein expression and

UAA incorporation

Wash cells to remove
excess UAA

Add Cy3-PEG2-TCO
(and reporter dye-TCO if needed)

to the cells

Incubate for TCO-tetrazine
'click' reaction

Wash cells to remove
unbound dye

Fix and permeabilize cells
(for intracellular targets)

Prepare dSTORM imaging buffer
(e.g., with GLOX, catalase, MEA)

Mount sample on
microscope

Image acquisition:
- Activate Cy3 with 561 nm laser

- Excite reporter dye (e.g., Alexa 647)
  with 647 nm laser

- Acquire thousands of frames

Image reconstruction:
- Localize single-molecule emissions

- Reconstruct final super-resolution image

Click to download full resolution via product page

Caption: Experimental workflow for super-resolution imaging using Cy3-PEG2-TCO.
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Caption: Signaling pathway of a Kainate receptor studied with super-resolution microscopy.
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Experimental Protocols
Protocol 1: Bioorthogonal Labeling of a Target Protein in
Mammalian Cells
This protocol describes the labeling of a target protein containing a tetrazine-modified unnatural

amino acid with Cy3-PEG2-TCO.

Materials:

Mammalian cells (e.g., HEK293T or HeLa)

Glass-bottom imaging dishes

Plasmids for expressing the mutant tRNA synthetase/tRNA pair for the tetrazine-UAA.

Plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the

desired labeling site.

Transfection reagent (e.g., Lipofectamine 3000)

Tetrazine-modified unnatural amino acid (e.g., Tetrazine-L-lysine)

Cy3-PEG2-TCO

Cell culture medium (e.g., DMEM)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-

70% confluency at the time of transfection.

Transfection: Co-transfect the cells with the plasmids for the tRNA synthetase/tRNA pair and

the POI-TAG construct using a suitable transfection reagent according to the manufacturer's

protocol.
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UAA Incorporation: After transfection, add the tetrazine-modified UAA to the cell culture

medium. A typical concentration is 250-500 µM. Incubate the cells for 24-48 hours to allow

for protein expression and incorporation of the UAA.

Labeling with Cy3-PEG2-TCO: a. Gently wash the cells twice with pre-warmed PBS. b.

Prepare a solution of Cy3-PEG2-TCO in cell culture medium. A starting concentration of 1-5

µM is recommended. If using Cy3 as an activator for a reporter dye like Alexa Fluor 647, a

TCO-conjugated version of the reporter dye should be added at a similar concentration. c.

Incubate the cells with the dye solution for 10-30 minutes at 37°C.[7] d. Wash the cells three

times with pre-warmed PBS to remove any unbound dye.

Cell Fixation (for fixed-cell imaging): a. Fix the cells with 4% paraformaldehyde (PFA) in PBS

for 10 minutes at room temperature. b. Wash the cells three times with PBS. c. If the target

protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

d. Wash the cells three times with PBS. The sample is now ready for imaging.

Protocol 2: (d)STORM Imaging of Cy3-Labeled
Structures
This protocol outlines the general procedure for performing (d)STORM imaging on samples

labeled with a Cy3 activator and an Alexa Fluor 647 reporter.

Materials:

Labeled cell sample on a glass-bottom dish

dSTORM imaging buffer

Microscope equipped for STORM (high-power lasers, sensitive camera like EMCCD or

sCMOS)

dSTORM Imaging Buffer Preparation (GLOX-based buffer with MEA):

A common dSTORM buffer formulation is:

10% (w/v) Glucose
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1 M Cysteamine (MEA)

GLOX solution (Glucose oxidase and Catalase in buffer)

Buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0)

To prepare 1 ml of imaging buffer:

Start with ~800 µL of the buffer.

Add 100 µL of 1 M MEA stock solution (final concentration 100 mM).

Add 100 µL of 10x GLOX solution.

This buffer should be prepared fresh before each imaging session.

Imaging Procedure:

Microscope Setup: Turn on the microscope, lasers (e.g., 561 nm for Cy3 activation and 647

nm for Alexa Fluor 647 excitation), and camera. Allow the system to warm up for at least 30

minutes to ensure stability.

Sample Mounting: Replace the cell culture medium or PBS with the freshly prepared

dSTORM imaging buffer.

Locate the Region of Interest (ROI): Using low laser power, locate a cell expressing the

labeled protein of interest.

Photoswitching and Acquisition: a. Increase the 647 nm laser power to a high level (e.g., 1-2

kW/cm²) to excite the Alexa Fluor 647 reporter dye and drive most of the molecules into a

dark state. b. Apply a low-power 561 nm laser to activate a sparse subset of Cy3 molecules,

which in turn will reactivate the nearby Alexa Fluor 647 reporter dyes. c. Record a time series

of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100

Hz). The exposure time is typically between 10-30 ms.[5] d. Adjust the 561 nm activation

laser power throughout the acquisition to maintain a constant, low density of single-molecule

blinking events in each frame.
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Image Reconstruction: a. Use appropriate software (e.g., Nikon NIS-Elements with N-

STORM, ImageJ with ThunderSTORM, or custom software) to process the acquired image

stack. b. The software will identify and fit the point-spread function (PSF) of each single-

molecule blinking event to determine its precise coordinates. c. A final super-resolution

image is reconstructed by plotting the localized coordinates of all detected molecules.

Considerations for Live-Cell Super-Resolution
Imaging

Labeling: Perform the labeling with Cy3-PEG2-TCO at 37°C and minimize the incubation

time to reduce cellular stress. Use the lowest possible dye concentration that gives a

sufficient signal.

Imaging Buffer: For live-cell STORM, specialized imaging buffers that are less toxic than the

high-thiol-concentration buffers used for fixed cells are required. Often, the endogenous

antioxidant glutathione can be sufficient to induce photoswitching of some dyes.[8]

Acquisition Speed: Dynamic processes in live cells require rapid image acquisition. The

number of frames may need to be reduced, or the frame rate increased, which can be a

trade-off with image quality.

Phototoxicity: Use the lowest possible laser powers that still allow for effective

photoswitching and signal detection to minimize phototoxicity and cell death.

Conclusion
Cy3-PEG2-TCO, in conjunction with tetrazine-based genetic code expansion, offers a robust

and versatile method for high-resolution imaging of specific biomolecules. The combination of

precise bioorthogonal labeling and the favorable photophysics of Cy3 for STORM enables

researchers to probe the intricate details of cellular architecture and function at the nanoscale.

The protocols and data provided herein serve as a comprehensive guide for the successful

application of this powerful tool in super-resolution microscopy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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